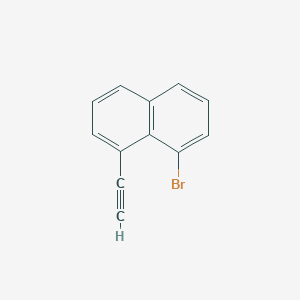

1-Bromo-8-ethynylnaphthalene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-8-ethynylnaphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Br/c1-2-9-5-3-6-10-7-4-8-11(13)12(9)10/h1,3-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBXMOUKJDSUHAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=CC2=C1C(=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20494144 | |

| Record name | 1-Bromo-8-ethynylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20494144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62358-92-3 | |

| Record name | 1-Bromo-8-ethynylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20494144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Bromo 8 Ethynylnaphthalene

Established Synthetic Pathways to 1-Bromo-8-ethynylnaphthalene

Traditional syntheses of this compound are typically multi-step processes that rely on the sequential functionalization of a naphthalene (B1677914) core. These methods, while effective, often require careful control of reaction conditions to achieve the desired regiochemistry and yield.

Multi-step Reaction Sequences for this compound Synthesis

The most common approach involves a two-stage process: the regioselective formation of a 1,8-disubstituted naphthalene precursor, followed by the introduction of the ethynyl (B1212043) group via a cross-coupling reaction.

Achieving the 1,8-disubstitution pattern on the naphthalene ring is a significant synthetic challenge due to the steric strain imposed by the peri-substituents. researchgate.net Direct bromination of naphthalene typically yields 1-bromonaphthalene (B1665260) or a mixture of isomers, making the selective synthesis of 1,8-dibromonaphthalene (B102958) difficult. researchgate.net

A key precursor for the target compound is 1,8-dibromonaphthalene. Synthetic routes to this intermediate often start from 1,8-diaminonaphthalene (B57835). union.edu One documented method involves the diazotization of 1,8-diaminonaphthalene with sodium nitrite (B80452) (NaNO₂) followed by a Sandmeyer-type reaction with copper(I) bromide (CuBr) in hydrobromic acid (HBr), affording 1,8-dibromonaphthalene. chemicalbook.com Another approach utilizes N-bromosuccinimide (NBS) in the presence of an aluminum bromide (AlBr₃) catalyst. The synthesis of 1,8-dibromonaphthalene has also been achieved starting from 8-bromo-1-naphthoic acid. acs.org The steric crowding between the two bromine atoms at the peri-positions makes 1,8-dibromonaphthalene a valuable, albeit challenging, intermediate for creating strained molecular architectures. wikipedia.org

With 1,8-dibromonaphthalene in hand, the ethynyl group is typically introduced using a Sonogashira cross-coupling reaction. organic-chemistry.org This palladium-catalyzed reaction couples a terminal alkyne with an aryl halide. organic-chemistry.orgresearchgate.net

A common strategy involves a mono-coupling reaction on 1,8-dibromonaphthalene. To achieve this, trimethylsilylacetylene (B32187) is often used as the alkyne source. The reaction is catalyzed by a palladium complex, such as bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂), with a copper(I) iodide (CuI) co-catalyst in the presence of a base like triethylamine (B128534) (Et₃N) and a solvent such as tetrahydrofuran (B95107) (THF). Following the coupling, the trimethylsilyl (B98337) (TMS) protecting group is removed using a fluoride (B91410) source, typically tetrabutylammonium (B224687) fluoride (TBAF), to yield the terminal alkyne, this compound. This two-step sequence from 1,8-dibromonaphthalene can provide the final product in good yield.

Optimization of Reaction Parameters in Traditional this compound Synthesis

| Parameter | Optimal Condition | Impact on Synthesis |

|---|---|---|

| Temperature (Bromination) | <10°C | Prevents the formation of polybrominated side products. |

| Catalyst System (Coupling) | Pd(OAc)₂/CuI in a 1:2 ratio | Optimizes the efficiency of the Sonogashira cross-coupling reaction. |

| Solvent (Coupling) | Tetrahydrofuran (THF) | Enhances the solubility of the naphthalene intermediates, improving reaction rates. |

Emerging Synthetic Techniques for this compound and its Analogs

Recent research has focused on developing more direct and atom-economical methods for synthesizing this compound and related structures. These emerging techniques often leverage novel transition-metal catalysts to streamline the synthetic process.

Transition Metal-Catalyzed Direct Syntheses (e.g., Titanium-Mediated Approaches)

A significant advancement is the development of one-pot syntheses using titanium-based catalysts. These methods can circumvent the need for separate bromination and ethynylation steps. One study demonstrated a titanium-mediated cross-coupling that directly synthesizes related naphthalene derivatives. While this specific example coupled 4-bromophenylacetylene with naphthalene derivatives, the principle represents a promising strategy for the direct synthesis of this compound. Such approaches offer considerable advantages in terms of efficiency and waste reduction. mdpi.com

| Catalyst System | Reactants | Conditions | Yield | Selectivity |

|---|---|---|---|---|

| Cp₂TiCl₂ (10 mol%) | 4-bromophenylacetylene and naphthalene derivatives | Methanol (B129727), N₂, 120°C | 94% | Z/E >99:1 |

Data from a 2023 study on a related titanium-mediated cross-coupling reaction.

Electrosynthesis and Green Chemistry Considerations in Arylalkyne Formation

The formation of the aryl-alkyne bond is a cornerstone of modern organic synthesis. Green chemistry principles and electrosynthesis offer pathways to create these bonds more sustainably, reducing reliance on hazardous reagents and minimizing waste.

Electrosynthesis: Electrochemical methods provide a powerful, reagent-free approach to driving chemical reactions. researchgate.net Instead of chemical oxidants or reductants, electricity is used to facilitate bond formation, often under mild conditions. beilstein-journals.orgresearchgate.net While a direct electrosynthesis route for this compound is not extensively documented, related transformations highlight its potential. For instance, the electrochemical reduction of 2-(2,2-dibromovinyl)naphthalene has been shown to selectively yield either 2-ethynylnaphthalene (B39655) or 2-(bromoethynyl)naphthalene with high efficiency, depending on the reaction conditions. beilstein-journals.orgbeilstein-journals.org This process, a modification of the Corey-Fuchs reaction, demonstrates that C-Br bonds can be selectively cleaved and alkynes can be formed using a platinum cathode in a solvent like dimethylformamide (DMF). beilstein-journals.orguniroma1.it By carefully controlling the working potential and supporting electrolyte, the reaction can be directed to the desired product. beilstein-journals.orgbeilstein-journals.org Such techniques could conceivably be adapted for the synthesis of peri-substituted naphthalenes like the target compound.

Green Chemistry: Beyond electrosynthesis, other green chemistry considerations are crucial for arylalkyne formation. acs.org Key principles include:

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, ionic liquids, or bio-derived solvents such as dimethylisosorbide (DMI). mdpi.comorganic-chemistry.org

Catalysis: Employing catalytic reagents in small amounts instead of stoichiometric reagents. acs.org Copper-catalyzed reactions, for example, can utilize the clean and abundant oxidant O₂. acs.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. beilstein-journals.org

Comparative Analysis of Synthetic Efficiencies and Scalability for this compound

The most prevalent method for synthesizing this compound is the Sonogashira cross-coupling reaction. This reaction typically couples an aryl halide (1,8-dibromonaphthalene) with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orgwalisongo.ac.id However, the efficiency, cost, and scalability of this method can vary significantly based on the specific reagents and conditions employed.

The traditional Sonogashira coupling, while reliable, often requires relatively high catalyst loadings and anhydrous, anaerobic conditions, which can be challenging and costly to implement on a large scale. organic-chemistry.org The palladium catalyst itself represents a significant cost, and removing residual metal from the final product to ensure high purity can be a major hurdle.

To overcome these limitations, several modifications and alternative methods have been developed:

Advanced Catalyst Systems: The use of highly active phosphine (B1218219) ligands can improve catalyst turnover, allowing for lower palladium loadings and often enabling reactions at room temperature. researchgate.net This increases efficiency but can introduce the cost of the specialized ligand.

Titanium-Mediated Synthesis: A one-pot synthesis using a Cp₂TiCl₂ catalyst has been shown to achieve a 94% yield by eliminating separate bromination and ethynylation steps, presenting a highly efficient and scalable option.

Electrochemical Routes: As discussed, electrochemical methods can achieve good yields (around 80%) and offer high selectivity. However, their scalability may currently be limited compared to traditional batch processes.

A comparative analysis of these methods reveals a trade-off between yield, purity, cost, and scalability.

Interactive Data Table: Comparison of Synthetic Methods for this compound

| Method | Typical Yield (%) | Purity (%) | Scalability | Relative Cost Index | Key Features |

| Classical Sonogashira | 68–72 | 98.2 | Moderate | 1.0 | Two-step process; requires strict temperature control. |

| Titanium Catalysis | 94 | 99.1 | High | 0.8 | One-pot synthesis; eliminates separate steps. |

| Electrochemical Synthesis | 80 | 98.8 | Low | 1.2 | Offers high selectivity and milder conditions. beilstein-journals.org |

| Modified Sonogashira (Room Temp) | 50 mdpi.com | >95 | Moderate | Variable | Uses advanced ligands; avoids heating. researchgate.net |

For laboratory-scale synthesis, a modified Sonogashira or the high-yielding titanium-catalyzed method may be preferable. For industrial production, the development of continuous flow systems or highly recyclable catalysts is essential to improve economic and environmental performance.

Mechanistic Insights into the Reactivity of 1 Bromo 8 Ethynylnaphthalene

Intrinsic Reactivity of Functional Groups in 1-Bromo-8-ethynylnaphthalene

The unique chemical behavior of this compound stems from the interplay of its two distinct functional groups: a bromine atom and an ethynyl (B1212043) group, positioned on a naphthalene (B1677914) core. This arrangement leads to a rich and varied reactivity profile.

The bromine atom at the 1-position of the naphthalene ring is a key site for nucleophilic substitution reactions. In these reactions, a nucleophile replaces the bromine atom. This process is fundamental to modifying the naphthalene core and introducing a wide range of other functional groups. For instance, the bromine can be substituted by a cyanide group to form a nitrile. The reactivity of the bromine atom is also influenced by its ability to participate in halogen bonding, which can affect the molecule's interaction with other reagents.

The ethynyl group (–C≡CH) at the 8-position is a versatile functional group that can undergo several types of transformations.

Oxidation: The ethynyl group can be oxidized to form carboxylic acids or other oxygen-containing derivatives. A common oxidizing agent for this purpose is potassium permanganate (B83412).

Reduction: The triple bond of the ethynyl group can be reduced to a double bond (alkene) or a single bond (alkane) through hydrogenation reactions, often catalyzed by palladium.

Coupling Reactions: The terminal alkyne is a valuable handle for various coupling reactions, such as the Sonogashira coupling, which allows for the formation of carbon-carbon bonds. chim.it This is a powerful method for extending the carbon framework of the molecule.

Diboration: The ethynyl group can react with diboron (B99234) reagents in a process called nucleophilic diboration to construct boron-containing polycyclic aromatic hydrocarbons. researchgate.net

The presence of both the bromo and ethynyl groups on the same naphthalene scaffold gives rise to synergistic reactivity, enabling complex chemical transformations. For example, the two groups can react in a concerted or sequential manner to form new cyclic structures. One notable example is the synthesis of 1-boraphenalenes, where both the bromo and ethynyl functionalities are involved in the reaction sequence. researchgate.netcdnsciencepub.com This dual functionality makes this compound a valuable building block in the synthesis of complex organic materials and polycyclic aromatic hydrocarbons. cdnsciencepub.comnih.gov

Diverse Chemical Transformations of this compound

The dual functionality of this compound allows for a wide array of chemical transformations, targeting either the brominated naphthalene core or the ethynyl group, or both simultaneously.

Nucleophilic aromatic substitution (NAS) is a class of substitution reactions where a nucleophile displaces a leaving group on an aromatic ring. dalalinstitute.commasterorganicchemistry.com In the case of this compound, the bromine atom serves as the leaving group. These reactions typically require specific conditions to proceed, as the aromatic ring is generally electron-rich and thus not highly susceptible to nucleophilic attack. govtpgcdatia.ac.inyoutube.com

The mechanism of NAS can vary, with common pathways including the SNAr (addition-elimination) and the benzyne (B1209423) (elimination-addition) mechanisms. dalalinstitute.comgovtpgcdatia.ac.in The SNAr mechanism is favored by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.comyoutube.com While the ethynyl group is not a strong electron-withdrawing group, its electronic influence can still play a role in the reactivity of the naphthalene ring.

| Reaction Type | Reagent | Product Type | Reference |

| Cyanation | Sodium cyanide | Nitrile |

This table provides a simplified overview of a potential nucleophilic aromatic substitution reaction.

The ethynyl group of this compound is susceptible to oxidation, leading to the formation of various oxygenated products. The specific product obtained depends on the oxidizing agent and the reaction conditions. For instance, strong oxidizing agents like potassium permanganate can cleave the triple bond and form a carboxylic acid. Milder oxidation can lead to the formation of 1,2-dicarbonyl compounds (diketones). researchgate.net

The Glaser coupling is an oxidative coupling reaction of terminal alkynes that can be applied to this compound. This reaction leads to the formation of a symmetric 1,3-butadiyne (B1212363) derivative. chim.it

| Oxidizing Agent | Typical Product | Reference |

| Potassium permanganate | Carboxylic acid | |

| Other oxidizing agents | 1,2-Diketone | researchgate.net |

| Oxygen (in Glaser coupling) | 1,3-Butadiyne | chim.it |

This table summarizes some of the oxidative transformations possible for the ethynyl group.

Reductive Pathways of the Ethynyl Group

The ethynyl group of this compound can undergo reduction to form the corresponding alkene or alkane. This transformation is typically achieved through hydrogenation reactions, often employing palladium catalysts. The specific outcome of the reduction, whether it yields the alkene (1-bromo-8-vinylnaphthalene) or the fully saturated alkane (1-bromo-8-ethylnaphthalene), is dependent on the reaction conditions, including the catalyst, solvent, and hydrogen source.

An electrochemical approach has also been reported for the reduction of a related compound, 2-(2,2-dibromovinyl)naphthalene, which can be selectively converted to 2-ethynylnaphthalene (B39655) or 2-(bromoethynyl)naphthalene. beilstein-journals.orgbeilstein-journals.org This method highlights the potential for electrochemical techniques to control the reduction of acetylenic compounds, where the choice of working potential and supporting electrolyte can direct the reaction towards a specific product. beilstein-journals.orgbeilstein-journals.org

Cross-Coupling Chemistry of this compound

The dual functionality of this compound, possessing both a reactive aryl bromide and a terminal alkyne, makes it a valuable substrate for a variety of cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

The Sonogashira coupling is a cornerstone of cross-coupling chemistry, involving the reaction of a vinyl or aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. libretexts.orgorganic-chemistry.org This reaction is highly effective for forming C(sp²)-C(sp) bonds. libretexts.org

In the context of this compound, the Sonogashira reaction can proceed at either the aryl bromide or the terminal alkyne, depending on the reaction partner. The reactivity of the aryl halide in Sonogashira coupling generally follows the trend I > Br > Cl, meaning that the aryl bromide of this compound is a suitable coupling partner. wikipedia.org

The introduction of the ethynyl group to form this compound itself is often achieved via a Sonogashira coupling reaction, typically using palladium(II) acetate (B1210297) and copper(I) iodide as catalysts.

Table 1: Key Parameters for Sonogashira Coupling in the Synthesis of this compound

| Parameter | Details | Impact |

| Catalyst System | Palladium(II) acetate and Copper(I) iodide (often in a 1:2 ratio) | Optimizes coupling efficiency. |

| Base | Triethylamine (B128534) | Acts as a scavenger for the hydrogen halide formed. |

| Solvent | Tetrahydrofuran (B95107) (THF) | Enhances the solubility of naphthalene intermediates. |

| Temperature | Controlled, often below 10°C during bromination steps to prevent polybromination. | Affects reaction rate and selectivity. |

The mechanism of the palladium and copper co-catalyzed Sonogashira coupling is understood to involve two interconnected catalytic cycles. libretexts.org The palladium(0) catalyst undergoes oxidative addition with the aryl halide. Simultaneously, the copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the coupled product and regenerates the palladium(0) catalyst. libretexts.org

Beyond the well-established Sonogashira coupling, this compound can participate in other transition metal-mediated reactions to form carbon-carbon bonds. These alternative methods can offer different reactivity profiles and access to a broader range of molecular architectures.

Iron-Catalyzed Cross-Coupling: Iron-based catalysts have emerged as a more cost-effective and environmentally benign alternative to palladium for certain cross-coupling reactions. researchgate.net Iron-catalyzed Sonogashira-type reactions have been developed for the coupling of aryl iodides with terminal alkynes, suggesting the potential for similar reactivity with aryl bromides like this compound under appropriate conditions. researchgate.net

Titanium-Mediated Cross-Coupling: Recent advancements have shown that titanium-based catalysts can facilitate the one-pot synthesis of related compounds. For instance, a Cp₂TiCl₂ catalyst has been used for the coupling of 4-bromophenylacetylene with naphthalene derivatives. rsc.org This method avoids separate bromination and ethynylation steps.

Copper-Catalyzed Reactions: Copper catalysts play a crucial role in various C-C bond-forming reactions. amazonaws.com For example, copper(I)-catalyzed coupling of ortho-bromo(hetero)aryl ketones, terminal alkynes, and amines allows for the direct synthesis of polyaryl and heteropolyaryl amines. nih.gov This highlights the potential for copper-mediated transformations involving the functionalities present in this compound.

Nucleophilic Diboration: An alternative approach to functionalizing the ethynyl group involves nucleophilic diboration. This reaction has been used with this compound derivatives to synthesize 1-boraphenalenes, a class of boron-doped polycyclic aromatic hydrocarbons. researchgate.netresearchgate.net

Cycloaddition Reactions and Annulation Strategies Involving Naphthalene Derivatives

The ethynyl group in naphthalene derivatives like this compound is a versatile handle for constructing more complex polycyclic aromatic systems through cycloaddition and annulation reactions.

[2+2+2] Cycloaddition: This powerful reaction allows for the atom-economical synthesis of polysubstituted benzene (B151609) rings from three alkyne units, catalyzed by transition metals like rhodium or iridium. nih.gov When applied to 1,8-dialkynylnaphthalenes, this strategy can lead to the formation of fluoranthene (B47539) derivatives. researchgate.netresearchgate.net While this compound has only one alkyne, it could potentially participate in intermolecular [2+2+2] cycloadditions with other alkynes. Rhodium-catalyzed [2+2+2] cycloaddition reactions of 1,8-dialkynylnaphthalenes with nitriles have been used to synthesize azafluoranthenes. researchgate.net

Diels-Alder [4+2] Cycloaddition: The Diels-Alder reaction is a fundamental cycloaddition that forms a six-membered ring. libretexts.org While a simple alkyne is not a typical diene, enynes derived from this compound could potentially undergo intramolecular [4+2] cycloadditions. For instance, the palladium-catalyzed insertion of 1-alkynes into internal alkynes can generate enynes that subsequently undergo thermal cycloaddition to form fluoranthenes. acs.org

[3+2] Cycloaddition: This type of reaction, often involving 1,3-dipoles, leads to the formation of five-membered rings. mdpi.com While direct examples with this compound are not prevalent, the ethynyl group is a potential dipolarophile for reactions with dipoles like nitrones or azides, which could lead to novel heterocyclic structures fused to the naphthalene core.

Annulation via C-H Activation: Modern synthetic methods increasingly utilize C-H activation to build complex molecules. Annulation reactions involving C-H functionalization provide a direct route to extend polycyclic aromatic systems. researchgate.net For example, metal-free alkyne annulation has been demonstrated for the π-extension of boron-doped polycyclic aromatic hydrocarbons. researchgate.net

Theoretical and Computational Investigations of 1 Bromo 8 Ethynylnaphthalene

Quantum Chemical Characterization of 1-Bromo-8-ethynylnaphthalene

Quantum chemical calculations are fundamental to characterizing the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict electronic structure, geometry, and reactivity.

The electronic structure of this compound is dictated by the interplay of the naphthalene (B1677914) core and its two distinct substituents. The bromine atom at the 1-position acts as an electron-withdrawing group, which tends to reduce the π-electron density of the aromatic system. Conversely, the ethynyl (B1212043) group at the 8-position enhances electronic conjugation. This push-pull electronic effect significantly influences the molecule's properties.

A key concept in understanding chemical reactivity and electronic properties is Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's excitability and chemical stability. nih.gov The interaction between the HOMO of one molecule and the LUMO of another governs many chemical reactions. wikipedia.org

For naphthalene derivatives, computational methods like Density Functional Theory (DFT) are commonly employed to calculate HOMO and LUMO energy levels. nih.govnih.gov Theoretical studies on related 1,8-naphthalimide (B145957) derivatives show that the nature of the substituent groups strongly influences their optical and electronic properties, often creating intramolecular charge transfer (ICT) characteristics upon photoexcitation. nih.gov

The unique electronic configuration of this compound affects its photophysical properties, as shown by comparative analysis with its parent structures.

Comparative Photophysical Data

| Compound | λₘₐₓ (nm) | Fluorescence Quantum Yield |

|---|---|---|

| This compound | 315 | 0.45 |

| 1-Ethynylnaphthalene | 305 | 0.62 |

| 8-Bromonaphthalene | 290 | 0.12 |

Data sourced from Benchchem.

The geometry of 1,8-disubstituted naphthalenes is heavily influenced by steric strain between the substituents at the "peri" positions. csu.edu.au This steric hindrance forces the molecule to adopt a distorted, non-planar conformation to minimize its internal energy. Computational geometry optimization, using methods such as the B3LYP/6-31G* level of theory, is used to find the most stable three-dimensional structure. csu.edu.au

In related, sterically crowded 1,8-disubstituted naphthalene structures that have been analyzed experimentally via X-ray diffraction, the substituents are observed to deviate significantly from the mean plane of the naphthalene rings. For instance, in 1-bromo-8-(phenylselenyl)naphthalene, the bromine and selenium atoms are displaced from the plane to accommodate their bulk. st-andrews.ac.uk Similarly, minor deviations are noted for the bromine and sulfur atoms in 1-bromo-8-(ethylsulfanyl)naphthalene. researchgate.net

Based on these findings, theoretical geometry optimization of this compound would be expected to reveal a similarly distorted structure. The C-Br and C-C≡CH bonds would likely be splayed outwards and twisted away from the naphthalene plane to alleviate the severe steric repulsion between the bromo and ethynyl groups. This structural strain is a defining characteristic of single-atom peri-bridged naphthalenes and their derivatives. csu.edu.au

Computational Modeling of this compound Interactions

Beyond the properties of a single molecule, computational modeling can simulate how this compound interacts with itself and with other molecules, which is crucial for predicting its behavior in condensed phases and biological systems.

The structure of this compound allows for several types of non-covalent interactions that govern its self-assembly and crystal packing.

π-π Stacking: The aromatic naphthalene core and the ethynyl group's π-system can participate in π-π stacking interactions with other molecules. Studies on similar compounds, such as 4-ethynyl-1,8-naphthalimide derivatives, have shown that intermolecular π-π stacking is a primary driving force for the formation of supramolecular structures and can lead to significant changes in photophysical properties, such as a large red-shift in fluorescence emission. nih.gov

Halogen Bonding: The bromine atom can act as a halogen bond donor, forming a directional, non-covalent interaction with an electron-rich atom (like oxygen or nitrogen) on a neighboring molecule. This type of interaction is increasingly recognized for its importance in crystal engineering and molecular recognition.

These intermolecular forces collectively determine the solid-state packing of the compound. The presence of the ethynyl group, for example, is known to promote a "herringbone" style of crystal packing, which in turn influences solid-state luminescence properties. Computational techniques like Hirshfeld surface analysis can be used to visualize and quantify these noncovalent interactions within a crystal lattice. mdpi.com

Computational methods are indispensable in modern drug discovery and chemical biology for predicting how a small molecule (ligand) might interact with a biological macromolecule (protein). nih.gov Though detailed experimental data remains limited, this compound has been identified as a compound of interest for its potential interactions with biological targets.

Preliminary studies suggest it could serve as a molecular probe, particularly for targeting cancer-related protein mutations such as KRas G12C and KRas G12D. The electrophilic character of the molecule, enhanced by the bromine atom, allows it to interact with nucleophilic residues in protein binding pockets.

The primary computational tools for these investigations are:

Molecular Docking: This method predicts the preferred orientation and binding affinity of a ligand when it binds to a protein's active site. nih.gov A docking simulation of this compound with a protein like KRas would yield a binding energy score and identify key interactions (e.g., hydrogen bonds, halogen bonds, hydrophobic interactions) that stabilize the complex.

Molecular Dynamics (MD) Simulation: Following docking, MD simulations can be run to study the dynamic behavior of the protein-ligand complex over time. nih.gov This provides a more realistic view of the interaction's stability and can reveal conformational changes in the protein or ligand upon binding. nih.gov

Predictive Computational Chemistry for Naphthalene Derivatives

The computational investigation of this compound is part of a broader effort to use predictive chemistry to design and screen naphthalene derivatives for specific functions. nih.gov Naphthalene's rigid, planar, and π-conjugated framework makes it an excellent scaffold for building organic electronic materials. nih.gov

Computational approaches allow researchers to:

Design Novel Materials: By systematically modifying the substituents on the naphthalene core in silico, scientists can predict the resulting electronic and optical properties. This has been used to design naphthalene derivatives as charge transport and luminescent materials for Organic Light-Emitting Diodes (OLEDs). nih.gov

Establish Structure-Activity Relationships (SAR): By calculating properties for a series of related compounds, researchers can establish clear relationships between chemical structure and biological or material function. mdpi.com This knowledge guides the synthesis of more potent or efficient compounds.

Accelerate Discovery: Modern computational chemistry increasingly incorporates machine learning models trained on data from high-accuracy quantum calculations. mit.edu These models can rapidly predict the properties of new molecules, enabling high-throughput virtual screening to identify promising candidates for synthesis and testing. mit.edu

For naphthalene derivatives, predictive computational chemistry is a key strategy for exploring their potential in applications ranging from antimicrobial agents to advanced organic semiconductors. nih.govmdpi.com

Advanced Applications of 1 Bromo 8 Ethynylnaphthalene in Materials Science and Supramolecular Chemistry

Polymeric Materials Derived from 1-Bromo-8-ethynylnaphthalene

The compound serves as a valuable monomer for creating polymers with distinct structural and functional properties. The naphthalene (B1677914) unit imparts thermal stability and specific optoelectronic characteristics to the resulting polymer chains, while the ethynyl (B1212043) and bromo groups provide reactive sites for polymerization.

This compound is an ideal monomer for polymerization, primarily through cross-coupling reactions where the carbon-bromine and carbon-hydrogen (of the alkyne) bonds can be selectively activated. mdpi.com This bifunctionality enables its use in the synthesis of various polymer architectures. mdpi.com Sonogashira cross-coupling is a prominent method employed for this purpose, utilizing palladium and copper catalysts to facilitate the formation of carbon-carbon bonds between monomer units. mdpi.com

The synthesis of linear polymers from this compound can be achieved via self-polymerization using Sonogashira coupling conditions. In a typical reaction, a palladium catalyst such as PdCl₂(PPh₃)₂ and a copper co-catalyst like CuI are used in the presence of a base, for instance, triethylamine (B128534) (Et₃N). mdpi.com This process couples the ethynyl group of one monomer with the bromo group of another, leading to the formation of a linear poly(naphthalene-ethynylene) chain. These polymers are noted for their conjugated backbone, which gives rise to interesting electronic and optical properties. A study on alkyne-based polymers synthesized polymer 2A under these conditions, resulting in a polymer with a number-average molecular weight (Mn) of 49,208 and a weight-average molecular weight (Mw) of 120,714. researchgate.net

Researchers have successfully synthesized multilayered 3D polymers using this compound as the foundational monomer. mdpi.comresearchgate.net These complex structures are also assembled via Sonogashira cross-coupling reactions. mdpi.com The resulting polymers are described as having a structurally compressed, triple-columned, or multilayered architecture, which can exhibit unique physical phenomena, including enhanced optical and mechanical properties due to their layered arrangement. mdpi.com The aggregation of the polymer chains is a key feature, influencing the material's final properties and leading to significant alterations in the electronic environment compared to the monomer. researchgate.net

| Polymer | Catalyst System | Chirality | Mn (g/mol) | Mw (g/mol) | PDI (Mw/Mn) | Yield (%) |

|---|---|---|---|---|---|---|

| Polymer 2A | PdCl₂(PPh₃)₂ / CuI | Achiral | 49,208 | 120,714 | 2.454 | Not Reported |

| Polymer 3A | Pd[S-BINAP]Cl₂ / CuI | Chiral | 75,301 | 98,069 | 1.302 | 78 |

A significant advancement in the polymerization of this compound is the creation of chiral polymeric systems. mdpi.comresearchgate.net Chirality is introduced into the polymer backbone by utilizing a chiral catalyst during the polymerization process. Specifically, the use of a palladium complex with a chiral ligand, such as Pd[S-BINAP]Cl₂, in the Sonogashira coupling reaction leads to the formation of a chiral polymer (3A ). mdpi.comresearchgate.net These chiral multilayered 3D polymers exhibit distinct optical activity, confirmed by circular dichroism (CD) spectra that show a pronounced Cotton effect. researchgate.net The specific three-dimensional arrangement is critical for their function and imparts unique characteristics valuable for applications in optics and photonics. mdpi.com

Role as a Monomer in Polymerization Reactions

Supramolecular Assemblies Featuring Naphthalene-Ethynyl Motifs

The naphthalene-ethynyl motif is a powerful component in the design of self-assembling molecular systems. The aromatic naphthalene core and the linear ethynyl group contribute to a range of noncovalent interactions that drive the formation of ordered supramolecular structures.

The rational design of supramolecular architectures relies on the precise control of noncovalent interactions between molecular building blocks. For systems based on naphthalene, several key principles are employed:

π-π Stacking : Naphthalene rings, being electron-rich aromatic systems, have a strong tendency to stack on top of one another. researchgate.net In certain designs, such as naphthalene diimides (NDIs), the core is electron-poor, which also promotes a high propensity for π-stacking interactions that are crucial for the self-assembly of nanowires, cages, and other architectures. acs.org

Hydrogen Bonding : This is a highly directional and specific interaction used to guide molecular assembly. In NDI-based systems, unconventional hydrogen bonds between the hydrogen atoms of the aromatic core and the oxygen atoms of neighboring imide groups can stabilize the final arrangement. rsc.orgacs.org

Halogen Bonding : The bromine atom in this compound can act as a halogen bond donor, forming directional interactions with electron-donating atoms (like oxygen or nitrogen) on adjacent molecules. rsc.org This provides another tool for controlling the geometry of the assembly.

Shape and Conformational Control : The rigid and well-defined shape of the naphthalene unit is a fundamental aspect of its use in supramolecular chemistry. pnas.org By functionalizing the naphthalene core, it is possible to create shape-persistent molecules that assemble into predictable and ordered tessellations, such as triangular or hexagonal patterns. pnas.org

Interplay of Multiple Forces : The final supramolecular structure is rarely the result of a single type of interaction. rsc.org It is the delicate balance and interplay between various forces—including π-stacking, hydrogen bonding, van der Waals forces, and electrostatic interactions—that dictates the ultimate assembled architecture. researchgate.netrsc.org

Exploration of Aggregation-Induced Emission (AIE) Properties

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in dilute solutions become highly luminescent upon aggregation in a poor solvent or in the solid state. acs.org While the monomer this compound itself does not show significant AIE activity, its derivatives, particularly polymers, have been investigated for this property. mdpi.comresearchgate.net

In a study involving alkyne-based multilayered 3D polymers synthesized using this compound as a key monomer, a subtle AIE effect was observed. mdpi.com The fluorescence behavior of the monomer (designated as 1A in the study) was initially examined in a tetrahydrofuran (B95107) (THF)/methanol (B129727) solvent system. The monomer did not exhibit a pronounced AIE phenomenon across most methanol fractions. However, a slight increase in fluorescence intensity was noted when the methanol fraction was between 40% and 50%, suggesting the onset of minor aggregation. mdpi.com The resulting polymers, however, displayed more noticeable, albeit subtle, AIE characteristics, highlighting that polymerization of the this compound unit can lead to materials with emergent photophysical properties. mdpi.comresearchgate.net These findings underscore the potential of using this compound to create polymers where luminescence is activated in the aggregated state, a desirable trait for applications like organic light-emitting diodes (OLEDs) and solid-state sensors. semanticscholar.org

Application in Fluorescent Sensing Technologies (e.g., Ion Detection)

The unique electronic and structural characteristics of materials derived from this compound have been harnessed for fluorescent sensing applications. Polymers synthesized from this monomer have demonstrated significant potential as selective chemosensors. mdpi.comresearchgate.net

Specifically, multilayered 3D polymers incorporating the this compound unit have been identified as promising fluorescent probes for the detection of chromium(VI) ions (Cr⁶⁺). mdpi.comresearchgate.net These polymers exhibit a sensitive response to the presence of Cr⁶⁺, positioning them as valuable materials for environmental monitoring. mdpi.com The sensing mechanism is linked to the interaction between the polymer's unique, rock-like surface morphology and the target analyte. mdpi.com This distinct morphology, confirmed by scanning electron microscopy (SEM) and dynamic light scattering (DLS), is crucial for the selective target-analyte interaction that triggers a change in fluorescence. mdpi.comresearchgate.net The ability of these polymers to selectively detect hazardous ions like Cr⁶⁺ highlights the functional applicability of this compound in creating advanced sensing technologies. mdpi.com

Table 1: Fluorescent Sensing Properties of a Polymer Derived from this compound

| Property | Description | Reference |

|---|---|---|

| Analyte | Chromium(VI) ions (Cr⁶⁺) | mdpi.comresearchgate.net |

| Sensing Mechanism | Fluorescence-based detection | mdpi.com |

| Key Feature | Selective detection | mdpi.comresearchgate.net |

| Morphology | Unique rock-like surface morphology essential for interaction | mdpi.com |

| Application | Environmental sensing | mdpi.comresearchgate.net |

Engineering of Organic Frameworks and Nanostructures with this compound

The rigid structure and dual-functional groups of this compound make it an ideal candidate for constructing well-defined organic frameworks and nanostructures. The bromine and alkyne moieties serve as versatile handles for various cross-coupling reactions, enabling the programmed assembly of extended architectures.

This compound and its derivatives are crucial components in the synthesis of 3D multilayered structures. researchgate.net The peri-substitution pattern enforces a specific geometry that, when polymerized or coupled, can lead to planar and highly conjugated systems. These systems benefit from π-π stacking interactions, which enhance stability and influence optoelectronic properties. researchgate.net The use of palladium-catalyzed reactions like the Sonogashira and Suzuki-Miyaura cross-couplings on the bromo- and ethynyl- functionalities allows for the precise integration of this naphthalene unit as a linker into larger, rigid organic frameworks. mdpi.comresearchgate.net While not explicitly detailed as a linker for traditional Metal-Organic Frameworks (MOFs) in the reviewed literature, its structural analogue, 1-ethynylnaphthalene, has been used in reactions occurring within MOF pores, suggesting the suitability of such molecules in the context of porous crystalline materials. rsc.org The ability to build complex, multi-layered chiral and achiral compounds demonstrates its utility as a fundamental building block for advanced, structurally organized materials. researchgate.net

A significant application of this compound derivatives is in the synthesis of boron-doped polycyclic aromatic hydrocarbons (PAHs), particularly 1-boraphenalenes. researchgate.netcdnsciencepub.comresearchgate.net Boron-containing PAHs are of great interest due to their unique electronic properties, functioning as electron-deficient π-systems. cdnsciencepub.comthieme-connect.com

The synthesis often involves a nucleophilic diboration reaction of this compound derivatives. researchgate.netcdnsciencepub.comresearchgate.net In this approach, the bromo-naphthalene is converted to an organolithium species, which then reacts with a diboron (B99234) reagent. researchgate.net This process leads to the formation of the boracycle, constructing the 1-boraphenalene scaffold. researchgate.net This method provides a direct route to these boron-doped molecular carbons, which are considered the smallest units of certain polycyclic boron-doped molecular carbons (BMCs). thieme-connect.com These resulting 1-boraphenalene structures are isoelectronic to the phenalenyl cation and possess LUMOs (Lowest Unoccupied Molecular Orbitals) localized on the C₁₂B core, making them valuable components for organic electronic materials. researchgate.net

Table 2: Examples of Boron-Doped Structures Synthesized from Naphthalene Precursors

| Precursor Type | Reaction | Product | Significance | Reference |

|---|---|---|---|---|

| This compound derivatives | Nucleophilic diboration | 1-Boraphenalenes | Synthesis of boron-doped PAHs | researchgate.netcdnsciencepub.comresearchgate.net |

| 1-Ethynylnaphthalene | Borylative cyclization with BBr₃ | Pristine 1-Boraphenalene | Access to the smallest polycyclic BMCs | thieme-connect.com |

Analytical and Spectroscopic Characterization Techniques for 1 Bromo 8 Ethynylnaphthalene Research

Spectroscopic Methods for Structural Elucidation and Electronic Property Probing

Spectroscopic techniques are fundamental in confirming the identity and investigating the electronic behavior of 1-bromo-8-ethynylnaphthalene.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In the ¹H NMR spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons typically appear as a multiplet in the range of δ 7.20–7.92 ppm. mdpi.com A characteristic singlet for the ethynyl (B1212043) proton is also observed. mdpi.com The specific chemical shifts and coupling constants of the naphthalene (B1677914) ring protons are crucial for confirming the 1,8-substitution pattern.

The ¹³C NMR spectrum provides further structural validation by showing the distinct resonances for each carbon atom in the molecule. The chemical shifts of the acetylenic carbons are particularly diagnostic. caltech.edu The use of advanced NMR techniques, such as Correlation Spectroscopy (COSY), can help in assigning the proton signals by revealing their coupling relationships. cdnsciencepub.com

Table 1: Representative ¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic | 7.92–7.70 | m |

| Aromatic | 7.40 | ddd |

| Aromatic | 7.29–7.20 | m |

| Ethynyl | 3.70–3.47 | s |

Data obtained in CDCl₃ at 400 MHz. mdpi.com

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to confirm its elemental composition. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, which can definitively establish the molecular formula. cdnsciencepub.comrsc.org

In a typical mass spectrum, this compound will exhibit a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺. mdpi.com For instance, using electrospray ionization (ESI), a common soft ionization technique, the [M+H]⁺ peak for this compound would be observed at an m/z (mass-to-charge ratio) of approximately 231.15. mdpi.com The isotopic pattern characteristic of a bromine-containing compound (due to the presence of ⁷⁹Br and ⁸¹Br isotopes in nearly equal abundance) provides further confirmation of the structure.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Observed m/z |

|---|---|---|

| [M+H]⁺ | 231.0917 | 231.15 |

Observed m/z obtained via ESI-MS. mdpi.com

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is used to investigate the electronic transitions within the this compound molecule. The naphthalene chromophore gives rise to characteristic absorption bands in the UV region. mdpi.com

The UV-Vis spectrum of this compound in a solvent like tetrahydrofuran (B95107) (THF) shows a prominent absorption peak in the range of 250 nm to 350 nm. mdpi.com The most intense peak is typically observed at around 275 nm, which is attributed to π-π* transitions within the conjugated naphthalene system. mdpi.com The position and intensity of these absorption bands can be influenced by the substituents on the naphthalene ring and the solvent used.

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound. The most characteristic absorption band in the IR spectrum is that of the terminal alkyne C≡C-H stretching vibration, which typically appears as a sharp peak around 3300 cm⁻¹. The C≡C stretching vibration is also observable, although it is generally weaker, in the region of 2100-2260 cm⁻¹. The spectrum will also show characteristic peaks for the aromatic C-H stretching and C=C ring stretching vibrations of the naphthalene core, as well as the C-Br stretching vibration at lower frequencies.

While this compound itself is achiral, it can be used as a building block in the synthesis of chiral molecules and polymers. mdpi.com For such chiral derivatives, Circular Dichroism (CD) spectroscopy is a powerful technique for their stereochemical analysis.

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. Chiral molecules will exhibit a characteristic CD spectrum with positive or negative Cotton effects, which provides information about the absolute configuration and conformation of the molecule. mdpi.com For example, chiral polymers synthesized using this compound as a monomer have been shown to exhibit distinct Cotton effects in their CD spectra, confirming their chiral nature. mdpi.comresearchgate.net

Morphological and Structural Analysis Techniques for Naphthalene-Based Materials

When this compound is incorporated into larger structures such as polymers or other materials, techniques that probe the morphology and long-range order become essential.

The morphology of materials derived from this compound can be investigated using microscopy techniques. For instance, Scanning Electron Microscopy (SEM) can reveal the surface features and microstructure of polymeric materials. mdpi.comresearchgate.net In some cases, SEM analysis of polymers based on this compound has shown a unique rock-like surface morphology. mdpi.com

For crystalline naphthalene-based materials, X-ray diffraction (XRD) is the primary tool for determining the crystal structure. Single-crystal XRD can provide a precise three-dimensional arrangement of atoms in the crystal lattice. mdpi.com For polycrystalline or semi-crystalline materials, powder XRD can give information about the crystal system and the degree of crystallinity. acs.org The structural analysis of naphthalene-based polymers has been successfully performed using a combination of X-ray powder diffraction data and molecular modeling. acs.org

X-ray Diffraction (XRD) for Single Crystal and Powder Analysis

X-ray Diffraction (XRD) stands as a definitive method for determining the three-dimensional atomic structure of crystalline materials. In the study of this compound derivatives, single-crystal XRD analysis has been instrumental in confirming molecular geometries and intermolecular interactions. For instance, the structures of various 1-boraphenalenes, synthesized from 1-(arylethynyl)naphthalenes, have been unambiguously identified using this technique. nih.gov These studies reveal key metric details such as bond lengths and angles, for example, the distorted C1-C2-C3 angles in certain derivatives, providing a clear picture of the molecular architecture. nih.gov

In one study, single-crystal X-ray diffraction of a 1-boraphenalene derivative showed a trigonal planar geometry around the boron atom and a planar 1-boraphenalene unit. nih.gov Key bond distances were also determined, including short C11–C12 bonds and longer B–C1 and C8–C12 single bonds. nih.gov The analysis of crystals of related N-heterocyclic carbene-boranes has also confirmed their anticipated structures. cdnsciencepub.com

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography of materials at the micro- and nanoscale. In the context of materials derived from this compound, SEM has been used to characterize the morphology of polymers and other complex structures. For example, research on multilayered 3D polymers based on alkyne and naphthalene substructures revealed a distinctive rock-like surface morphology. mdpi.comresearchgate.net

SEM analysis of a polymer-supported cobalt catalyst, used in the cyclotrimerization of aryl alkynes, showed a porous structure with a regular distribution of cobalt. nih.gov Similarly, characterization of cobalt-containing nanoparticles (Co/NC-800) using SEM showed a sponge-like morphology. nih.gov These morphological insights are critical for understanding the material's properties and potential applications, such as in catalysis and materials science. mdpi.comnih.govnih.gov

Dynamic Light Scattering (DLS) for Particle Size and Aggregation Behavior

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size distribution of small particles and macromolecules in solution. nih.gov It works by analyzing the fluctuations in scattered light intensity caused by the Brownian motion of particles. nih.gov

In the study of this compound and its derivatives, DLS has been employed to investigate aggregation behavior. For the monomer this compound, DLS experiments revealed that the largest diameter of its aggregates is 548 nm. mdpi.com Following polymerization, the particle sizes of the resulting polymers increased significantly, with diameters reaching up to 7504 nm. mdpi.com This demonstrates the utility of DLS in monitoring polymerization processes and understanding the aggregation phenomena of these materials. mdpi.com The technique is also valuable for studying the homogeneity of protein and nucleic acid preparations and their interactions. nih.gov

Chromatographic and Separation Methodologies

Chromatographic techniques are indispensable for the purification, isolation, and characterization of this compound and its polymeric derivatives. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Gel Permeation Chromatography (GPC) for Polymer Characterization

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful tool for determining the molecular weight distribution of polymers. iupac.orgiitb.ac.in The separation is based on the size of the polymer chains in solution, with larger molecules eluting before smaller ones. iupac.org

In research involving polymers derived from this compound, GPC is used to characterize the resulting polymers. For instance, the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of multilayered 3D polymers have been determined using GPC. mdpi.com One such polymer, 3A, was found to have an Mn of 75,301, an Mw of 98,069, and a PDI of 1.302. mdpi.com GPC analysis is crucial for confirming the success of polymerization reactions and for understanding the properties of the resulting materials. researchgate.net

The choice of GPC columns and operating conditions, such as eluent flow rate, is critical for obtaining accurate molecular weight distributions. iupac.orglcms.czpolymerchar.com Polystyrene standards are commonly used for calibration. mdpi.com

Column Chromatography for Purification and Isolation

Column chromatography is a fundamental purification technique used extensively in the synthesis of this compound and its precursors. This method involves a solid stationary phase packed into a column and a liquid mobile phase that percolates through it.

The synthesis of this compound itself relies on column chromatography for purification. The crude product is typically separated on a silica (B1680970) gel column using a non-polar eluent such as petroleum ether or a hexane/ethyl acetate (B1210297) mixture to yield the pure compound. mdpi.com This purification step is essential to remove unreacted starting materials and byproducts from the reaction mixture. mdpi.comsemanticscholar.org

Q & A

Q. Key Parameters for Yield Optimization :

- Solvent Choice : Use anhydrous DMF or THF to minimize side reactions .

- Temperature Control : Maintain 60–80°C during coupling to balance reactivity and decomposition.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) ensures purity.

How can researchers resolve contradictions in reported toxicological data for naphthalene derivatives like this compound?

Advanced Research Question

Contradictions in toxicity data often arise from methodological variability. To address this:

- Standardized Exposure Protocols : Align with ATSDR/NTP/EPA guidelines for inhalation, oral, or dermal routes, ensuring consistent species (e.g., rodents) and exposure durations .

- Artifact Mitigation : For atmospheric studies, avoid high-volume glass fiber filters, which introduce sampling artifacts; instead, use inert materials like polytetrafluoroethylene (PTFE) .

- Data Triangulation : Cross-validate findings using in vitro (e.g., hepatic microsomal assays) and in silico (QSAR modeling) approaches .

What safety precautions are essential when handling this compound in laboratory settings?

Basic Research Question

- Hand Protection : Use nitrile rubber gloves (11–13 mil thickness) for routine handling (1-hour breakthrough time) or styrene-butadiene rubber (12–15 mil) for direct contact (>4-hour protection) .

- Respiratory Protection : NIOSH-approved respirators with organic vapor cartridges are required in spill scenarios .

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile intermediates.

What methodologies are recommended for analyzing the inhibitory effects of this compound on cytochrome P450 enzymes?

Advanced Research Question

To assess CYP inhibition:

Enzyme Assays : Use human liver microsomes with probe substrates (e.g., dextromethorphan for CYP2D6, midazolam for CYP3A4). Measure metabolite formation via LC-MS/MS .

IC₅₀ Determination : Perform dose-response studies (0.1–100 µM) to calculate inhibitory potency.

Mechanistic Studies : Pre-incubate the compound with NADPH to distinguish reversible vs. time-dependent inhibition .

How can the purity and structural integrity of this compound be verified post-synthesis?

Basic Research Question

- Chromatography : Monitor reaction progress via TLC (n-hexane:ethyl acetate, 9:1) and confirm purity by HPLC (C18 column, acetonitrile/water gradient) .

- Spectroscopic Analysis :

- NMR : ¹H NMR (CDCl₃) should show aromatic protons (δ 7.2–8.3 ppm) and ethynyl proton (δ 3.1 ppm).

- MS : ESI-MS molecular ion peak at m/z 207.07 (C₁₀H₇Br) .

- Elemental Analysis : Match calculated vs. observed C, H, Br percentages (e.g., C: 58.01%, H: 3.41%, Br: 38.58%) .

What are the implications of substituent positioning (bromo vs. ethynyl groups) on the photophysical properties of naphthalene derivatives?

Advanced Research Question

-

Electronic Effects : The electron-withdrawing bromo group at position 8 reduces π-electron density, while the ethynyl group at position 1 enhances conjugation.

-

Comparative Data :

Compound λₘₐₓ (nm) Fluorescence Quantum Yield 1-Bromo-8-ethynylnaph 315 0.45 1-Ethynylnaphthalene 305 0.62 8-Bromonaphthalene 290 0.12 -

Stacking Behavior : Ethynyl groups promote herringbone crystal packing, influencing solid-state luminescence .

How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

Advanced Research Question

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict HOMO/LUMO gaps and reactivity sites.

- Docking Studies : Simulate binding to target proteins (e.g., CYP enzymes) using AutoDock Vina. Prioritize derivatives with lower binding energies (ΔG < −8 kcal/mol) .

- ADMET Prediction : Use SwissADME to forecast pharmacokinetic properties (e.g., logP < 3 for improved solubility) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.